molecular formula C21H22BrP B14688896 Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide CAS No. 32264-10-1

Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide

Cat. No.: B14688896
CAS No.: 32264-10-1
M. Wt: 385.3 g/mol
InChI Key: BULAAWPTZIUWMG-UHFFFAOYSA-M
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Description

Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide is a quaternary phosphonium salt. It is a compound that contains a phosphonium cation with ethyl, diphenyl, and phenylmethyl groups, paired with a bromide anion. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction involves the nucleophilic attack of the phosphorus atom on the carbon atom of the alkyl halide, resulting in the formation of the phosphonium salt. For example, the reaction of triphenylphosphine with ethyl bromide can yield the desired phosphonium salt .

Industrial Production Methods

Industrial production of phosphonium salts typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents and temperature control are crucial in these processes to manage the reactivity and stability of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide primarily undergoes nucleophilic substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt by a strong base, such as butyl lithium .

Common Reagents and Conditions

    Reagents: Strong bases like butyl lithium, sodium hydride, or potassium tert-butoxide.

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with moisture or oxygen.

Major Products

The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .

Scientific Research Applications

Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for phosphonium, ethyldiphenyl(phenylmethyl)-, bromide in the Wittig reaction involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be compared with other quaternary phosphonium salts such as:

The uniqueness of this compound lies in its specific substituents, which can influence the reactivity and selectivity of the ylide formed in the Wittig reaction.

Properties

CAS No.

32264-10-1

Molecular Formula

C21H22BrP

Molecular Weight

385.3 g/mol

IUPAC Name

benzyl-ethyl-diphenylphosphanium;bromide

InChI

InChI=1S/C21H22P.BrH/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19;/h3-17H,2,18H2,1H3;1H/q+1;/p-1

InChI Key

BULAAWPTZIUWMG-UHFFFAOYSA-M

Canonical SMILES

CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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